Sigma-2 vs. Sigma-1 Receptor Subtype Selectivity Conferred by the 2-Pyridylpiperazine Scaffold
The 2-pyridylpiperazine core of the target compound is associated with sigma-2 (σ₂) receptor preference, whereas the regioisomeric 3-pyridylpiperazine and 4-pyridylpiperazine scaffolds favor sigma-1 (σ₁) receptor recognition. This structure–selectivity relationship was established by Stavitskaya et al. (2010) through systematic analysis of pyridylpiperazine binding at σ₁ and σ₂ receptors [1]. Although the published dataset does not include the specific pyrrolidine-1-carbonyl-substituted target compound, the scaffold-level selectivity rule is anchored in competitive radioligand displacement assays using [³H](+)-pentazocine (σ₁) and [³H]DTG (σ₂) in guinea pig brain and rat cerebellar membranes, respectively. For a representative 2-pyridylpiperazine analog (N-propyl chain), the reported σ₂ Ki was approximately 23 nM versus a σ₁ Ki of approximately 248 nM, yielding a σ₁/σ₂ selectivity ratio of approximately 10.8-fold in favor of σ₂ [2]. In contrast, comparably substituted 3-pyridylpiperazines displayed the opposite profile with preferential σ₁ binding [1].
| Evidence Dimension | Sigma receptor subtype selectivity (σ₁ vs. σ₂) conferred by pyridyl nitrogen position |
|---|---|
| Target Compound Data | 2-Pyridylpiperazine scaffold (shared by CAS 902836-06-0): σ₂-preferring; representative 2-pyridylpiperazine analog shows σ₂ Ki ≈ 23 nM, σ₁ Ki ≈ 248 nM, σ₁/σ₂ ratio ≈ 10.8 [2] |
| Comparator Or Baseline | 3-Pyridylpiperazine regioisomers: σ₁-preferring; 4-pyridylpiperazine regioisomers: σ₁-preferring [1]. Directly measured comparator data for the exact target compound are not available in the peer-reviewed literature. |
| Quantified Difference | Approximately 10.8-fold σ₂-over-σ₁ selectivity for the 2-pyridyl scaffold class vs. inverted selectivity for 3-pyridyl/4-pyridyl scaffolds. Exact magnitude for CAS 902836-06-0 has not been published. |
| Conditions | Radioligand competition binding: [³H](+)-pentazocine for σ₁ (guinea pig brain); [³H]DTG for σ₂ (rat cerebellum). Source: Stavitskaya et al., 2010 and BindingDB entry BDBM50604968 / CHEMBL5190189. |
Why This Matters
For research programs targeting σ₂-mediated pathways (e.g., methamphetamine neurotoxicity, cancer cell proliferation), selecting the correct pyridyl regioisomer is critical; a 3-pyridyl or 4-pyridyl substitution would invert sigma subtype selectivity and compromise the experimental hypothesis.
- [1] Stavitskaya L, Seminerio MJ, Matthews-Tsourounis MM, Matsumoto RR, Coop A. The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands. Bioorg Med Chem Lett. 2010;20(8):2564–2565. doi:10.1016/j.bmcl.2010.02.087. View Source
- [2] BindingDB Entry BDBM50604968 / CHEMBL5190189. Sigma-1 Ki = 248 nM (guinea pig brain, [³H](+)-pentazocine displacement); Sigma-2 Ki = 23 nM (rat PC12 cells). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604968 (accessed 2026-05-04). View Source
